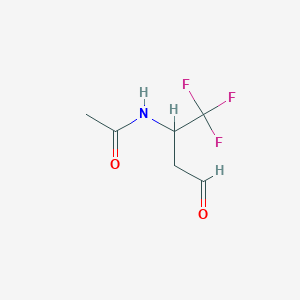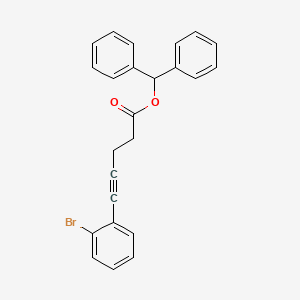
Diphenylmethyl 5-(2-bromophenyl)pent-4-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenylmethyl 5-(2-bromophenyl)pent-4-ynoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a diphenylmethyl group attached to a 5-(2-bromophenyl)pent-4-ynoate moiety, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylmethyl 5-(2-bromophenyl)pent-4-ynoate typically involves the bromination of cinnamaldehyde derivatives followed by olefination and dehydrobromination. One effective method involves the bromination of commercially available cinnamaldehyde with molecular bromine, followed by dehydrobromination using triethylamine. The resulting 2-bromo-3-arylprop-2-enals are then subjected to the Horner–Wadsworth–Emmons reaction with triethyl phosphonoacetate in the presence of potassium carbonate at elevated temperatures to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Diphenylmethyl 5-(2-bromophenyl)pent-4-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Diphenylmethyl 5-(2-bromophenyl)pent-4-ynoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Diphenylmethyl 5-(2-bromophenyl)pent-4-ynoate involves its interaction with specific molecular targets. The compound’s alkyne group can participate in cycloaddition reactions, while the bromine atom can undergo substitution reactions, leading to the formation of various bioactive molecules. These interactions can modulate biological pathways and enzyme activities, making the compound valuable in medicinal chemistry.
類似化合物との比較
Similar Compounds
- Ethyl 5-phenylpent-2-ene-4-ynoate
- Methyl 5-(2-bromophenyl)pent-4-ynoate
- Phenyl 5-(2-bromophenyl)pent-4-ynoate
Uniqueness
Diphenylmethyl 5-(2-bromophenyl)pent-4-ynoate is unique due to its diphenylmethyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
651733-33-4 |
|---|---|
分子式 |
C24H19BrO2 |
分子量 |
419.3 g/mol |
IUPAC名 |
benzhydryl 5-(2-bromophenyl)pent-4-ynoate |
InChI |
InChI=1S/C24H19BrO2/c25-22-17-9-7-11-19(22)12-8-10-18-23(26)27-24(20-13-3-1-4-14-20)21-15-5-2-6-16-21/h1-7,9,11,13-17,24H,10,18H2 |
InChIキー |
GPNGKAQCCIHEGV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CCC#CC3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


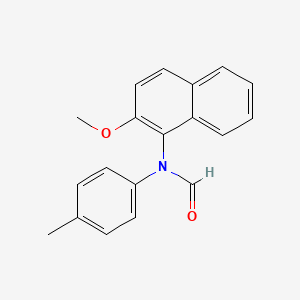
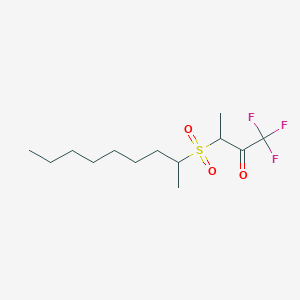
![1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one](/img/structure/B12527146.png)
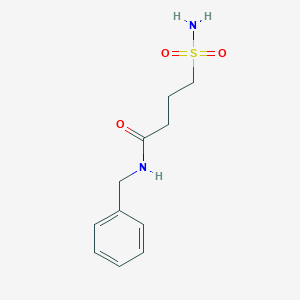
![2-(5-Ethyltricyclo[3.2.2.0~2,4~]nonan-1-yl)-N-methylpropan-2-amine](/img/structure/B12527149.png)
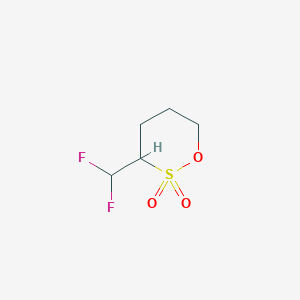
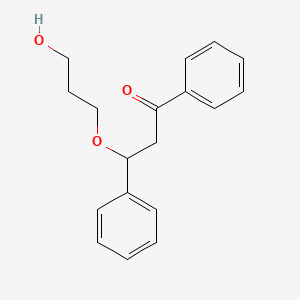
![7-(1-Aminoethyl)-6-bromo-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12527164.png)
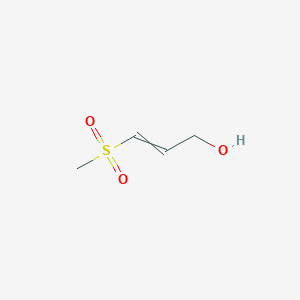
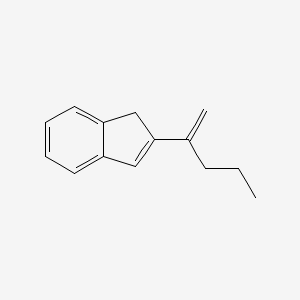
![(1S,2S)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine](/img/structure/B12527178.png)
![7-Butoxy-3-[2-(4-butylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B12527186.png)

